molecular formula C14H8N2O4 B15182153 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)- CAS No. 148190-25-4

4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)-

Cat. No.: B15182153
CAS No.: 148190-25-4
M. Wt: 268.22 g/mol
InChI Key: CMLKEDLMPCVYNI-UHFFFAOYSA-N
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Description

4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)-: is a heterocyclic compound that belongs to the pyrano-pyridine family This compound is characterized by a fused ring system that includes a pyridine ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 2-pyridone in the presence of a base, followed by cyclization to form the pyrano-pyridine structure. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrano-pyridine structure can interact with enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which enhances its chemical reactivity and potential bioactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

148190-25-4

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

2-(3-nitrophenyl)pyrano[3,2-b]pyridin-4-one

InChI

InChI=1S/C14H8N2O4/c17-11-8-13(20-12-5-2-6-15-14(11)12)9-3-1-4-10(7-9)16(18)19/h1-8H

InChI Key

CMLKEDLMPCVYNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC=N3

Origin of Product

United States

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